molecular formula C14H21N3O5 B12790654 Thymidine, 3'-deoxy-3'-(4-morpholinyl)- CAS No. 134934-58-0

Thymidine, 3'-deoxy-3'-(4-morpholinyl)-

Cat. No.: B12790654
CAS No.: 134934-58-0
M. Wt: 311.33 g/mol
InChI Key: WQCADOVGVIKORN-QJPTWQEYSA-N
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Description

3’-Deoxy-3’-(4-morpholinyl)-thymidine is a thymidine analog modified at the 3’-position with a morpholinyl group. These analogs share a common mechanism of action: they are transported into proliferating cells, phosphorylated by thymidine kinase 1 (TK1), and trapped intracellularly, reflecting DNA synthesis activity .

Properties

CAS No.

134934-58-0

Molecular Formula

C14H21N3O5

Molecular Weight

311.33 g/mol

IUPAC Name

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

WQCADOVGVIKORN-QJPTWQEYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3CCOCC3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins with thymidine or a suitably protected thymidine derivative, such as 5'-O-protected thymidine, to prevent side reactions at the 5' hydroxyl group. Protection groups like monomethoxytrityl (MMTr) or benzoyl are commonly used to enhance selectivity during subsequent steps.

Morpholine Substitution via Nucleophilic Displacement

The 3'-azido group can be reduced or directly displaced by morpholine under nucleophilic substitution conditions to introduce the 4-morpholinyl group at the 3' position.

  • Morpholine acts as a nucleophile, attacking the 3'-activated site to form the 3'-deoxy-3'-(4-morpholinyl)thymidine.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF or DMSO) and moderate heating to facilitate substitution.

Alternative Cycloaddition Approaches

Recent advances in click chemistry have enabled the use of azide-alkyne cycloaddition reactions to introduce heterocyclic substituents at the 3' position.

  • The 1,3-dipolar cycloaddition between the 3'-azido thymidine derivative and propargylated heterocycles (e.g., propargylmorpholine derivatives) can yield triazole-linked morpholine substituents.
  • Ruthenium- or copper-catalyzed azide-alkyne cycloaddition (RuAAC or CuAAC) provides regioselective and efficient routes to 1,4- or 1,5-disubstituted triazoles, which can be further modified to yield the desired morpholinyl-substituted thymidine analogs.

Protection and Deprotection Steps

  • Protection of the 5'-hydroxyl group is essential during the substitution to avoid side reactions.
  • After the morpholine substitution, deprotection of the 5'-O-protecting group is performed under mild acidic or basic conditions to yield the free nucleoside.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Protection of 5'-OH Monomethoxytrityl chloride, pyridine 5'-O-MMTr-thymidine
2 Activation of 3'-OH Mesyl chloride or tosyl chloride, base 3'-O-mesyl or tosyl-5'-O-MMTr-thymidine
3 Nucleophilic substitution Sodium azide in DMF, heat 3'-azido-3'-deoxy-5'-O-MMTr-thymidine
4 Morpholine substitution Morpholine, DMF, heat 3'-deoxy-3'-(4-morpholinyl)-5'-O-MMTr-thymidine
5 Deprotection Mild acid or base 3'-deoxy-3'-(4-morpholinyl)thymidine

Research Findings and Analysis

  • The azide intermediate is crucial for introducing diverse substituents at the 3' position, including morpholine, via nucleophilic substitution or cycloaddition.
  • The use of protecting groups like MMTr or benzoyl ensures regioselectivity and prevents side reactions at the 5' position.
  • Cycloaddition methods, especially RuAAC and CuAAC, offer mild conditions and high regioselectivity, enabling the synthesis of triazole-linked morpholine derivatives, which can be further transformed into the target compound.
  • The morpholine substitution improves the pharmacokinetic properties of thymidine analogs, making these derivatives promising candidates for antiviral drug development.
  • Yields for the nucleophilic substitution steps are generally moderate to high, depending on reaction conditions and purity of intermediates.

Summary Table of Key Preparation Methods

Method Key Intermediate Reaction Type Advantages Limitations
Nucleophilic substitution 3'-azido-3'-deoxythymidine SN2 displacement with morpholine Straightforward, well-established Requires careful protection steps
Azide-alkyne cycloaddition 3'-azido-3'-deoxythymidine + propargylmorpholine RuAAC or CuAAC click chemistry High regioselectivity, mild conditions Requires synthesis of alkyne derivative
Direct substitution on activated 3'-OH 3'-O-mesyl or tosyl thymidine Nucleophilic substitution Simple reagents, direct approach Possible side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-(4-morpholinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a morpholinyl oxide derivative, while substitution could result in a variety of functionalized nucleosides.

Scientific Research Applications

Thymidine, 3’-deoxy-3’-(4-morpholinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- involves its incorporation into DNA in place of natural thymidine. This can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

This section compares 3’-deoxy-3’-(4-morpholinyl)-thymidine (hereafter referred to as "morpholinyl-thymidine") with key analogs, focusing on biochemical properties, stability, imaging efficacy, and clinical applications.

Structural and Functional Comparisons

Table 1: Key Features of Thymidine Analogs
Compound Structural Modification Mechanism of Action Stability Proliferation Correlation Clinical Use Case
Natural Thymidine None Incorporated into DNA during replication Low (rapid catabolism by thymidine phosphorylase) Directly measures DNA synthesis Limited due to rapid metabolism
3’-Deoxy-3’-fluorothymidine (FLT) 3’-fluoro substitution Phosphorylated by TK1; trapped but not incorporated into DNA Moderate (susceptible to degradation) Strong correlation with Ki-67 (r = 0.87 in lung tumors) PET imaging of solid tumors (e.g., lung, breast)
4’-[Methyl-¹¹C]thiothymidine (4DST) 4’-thio substitution + ¹¹C label Resists thymidine phosphorylase degradation High (due to sulfur atom) Correlates with Ki-67 in preclinical models Improved tumor-to-background ratios in brain and inflammation models
Morpholinyl-thymidine (hypothetical) 3’-morpholinyl substitution Likely similar to FLT (TK1-dependent trapping) Unknown; expected higher stability than FLT Not yet validated experimentally Potential use in tumors with high TK1 expression

Key Research Findings

FLT vs. Natural Thymidine: FLT avoids incorporation into DNA, reducing toxicity but still reflecting TK1 activity. Natural thymidine’s rapid catabolism limits its utility in imaging, necessitating kinetic modeling to account for metabolites . FLT uptake strongly correlates with Ki-67 immunohistochemistry in malignant solitary pulmonary nodules (SPNs), with a linear regression coefficient of r = 0.87 .

FLT vs. 4DST: 4DST exhibits superior in vivo stability due to its sulfur atom, enabling prolonged imaging windows and reduced background noise in inflammation models .

Transport Mechanisms: FLT and FMAU (another thymidine analog) rely on nucleoside transporters (e.g., ENT1). ENT1-knockdown models show reduced FLT uptake, highlighting transporter dependence .

Pharmacological Modulation :

  • Dipyridamole enhances FLT sensitivity by increasing intracellular retention via ENT1 inhibition, demonstrating the compound’s adaptability in imaging protocols .

Limitations and Challenges

  • FLT : False negatives in low-grade gliomas due to intact BBB and low TK1 activity .
  • 4DST: Limited clinical data compared to FLT, though preclinical results are promising .
  • Morpholinyl-thymidine: No direct studies exist; its efficacy and stability remain theoretical.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3'-deoxy-3'-(4-morpholinyl)thymidine derivatives?

The synthesis of thymidine analogs often involves nucleoside modification via protective group chemistry. For example, 3'-deoxy-3'-fluorothymidine ([18F]FLT) is synthesized using precursors like (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-β-D-threo-pentafuranosyl)thymidine, followed by fluorination with [18F]fluoride under microfluidic conditions . The 4-morpholinyl group can be introduced via nucleophilic substitution or coupling reactions, leveraging morpholine’s tertiary amine for regioselective modifications .

Q. How does 3'-deoxy-3'-(4-morpholinyl)thymidine interact with thymidine kinase 1 (TK1) in cellular proliferation assays?

TK1 phosphorylates thymidine analogs, trapping them intracellularly as monophosphates. A validated LC-MS/MS method monitors the conversion of 3'-deoxy-3'-fluorothymidine (FLT) to FLT-monophosphate, quantifying TK1 activity in serum . The morpholinyl group may alter substrate specificity or binding affinity compared to unmodified thymidine, requiring kinetic assays (e.g., Michaelis-Menten parameters) to compare phosphorylation rates .

Q. What are the primary applications of 3'-deoxy-3'-modified thymidine analogs in preclinical imaging?

These analogs, such as [18F]FLT, serve as PET tracers for imaging DNA synthesis. They correlate with tumor proliferative activity in gliomas and other cancers by reflecting TK1 activity . Standardized uptake values (SUVs) are calculated from PET scans to quantify tracer retention, validated against histopathological markers like Ki-67 .

Advanced Research Questions

Q. How can conflicting data on nucleoside transporter dependence for 3'-deoxy-3'-modified thymidine analogs be resolved?

Studies report variable reliance on nucleoside transporters (e.g., hENT1) for thymidine analog uptake. For example, 3H-FLT uptake in proliferating tumor cells depends on both passive diffusion and active transport, while nonproliferating cells show transporter dominance . To resolve contradictions, researchers should:

  • Compare analog uptake in transporter-knockout vs. wild-type cell lines.
  • Use inhibitors (e.g., dipyridamole) to block transporters and quantify residual uptake .
  • Perform dual-tracer studies with labeled thymidine and analogs to isolate transport mechanisms .

Q. What experimental strategies improve the sensitivity of [18F]FLT-PET in murine cancer models?

Pharmacological enhancers like dipyridamole amplify [18F]FLT retention by blocking equilibrative nucleoside transporters (ENTs), increasing intracellular tracer availability. This approach elevates tumor-to-background ratios in mice, particularly in low-proliferation tumors . Optimization requires:

  • Dose-response studies to balance ENT inhibition with toxicity.
  • Co-registration of PET data with ex vivo TK1 activity assays .

Q. How do structural modifications (e.g., 4-morpholinyl vs. fluorination) impact thymidine analog stability and metabolic resistance?

The 4-morpholinyl group enhances resistance to thymidine phosphorylase (TP)-mediated degradation compared to fluorinated analogs like FLT. Stability assays in TP-rich environments (e.g., liver homogenates) can quantify degradation half-lives . Additionally, modifications alter lipophilicity (logP), affecting blood-brain barrier penetration—critical for brain tumor imaging .

Q. What are the limitations of using 3'-deoxy-3'-(4-morpholinyl)thymidine as a proliferation marker in heterogeneous tumors?

Heterogeneous tracer uptake may arise from:

  • Regional variations in TK1 expression or blood flow.
  • Necrotic regions with low metabolic activity.
    Solutions include:
  • Multiparametric imaging (e.g., combining FLT-PET with FMISO-PET for hypoxia).
  • Spatial transcriptomics to map TK1 expression patterns in resected tumors .

Methodological Considerations

Q. How to validate thymidine analog uptake as a surrogate for DNA synthesis?

  • Correlative assays : Compare PET-derived SUVs with BrdU incorporation or flow cytometry-based cell cycle analysis .
  • Pharmacological modulation : Treat cells with antiproliferative agents (e.g., temozolomide) and measure parallel reductions in analog uptake and DNA synthesis rates .

Q. What quality control steps are critical in radiosynthesizing [18F]FLT?

  • Radiochemical purity : Assessed via HPLC with UV/radioactivity detection (threshold >95%) .
  • Specific activity : Ensure >10 GBq/μmol to avoid pharmacological effects from unlabeled compound .

Q. How to address interspecies variability in thymidine analog pharmacokinetics?

  • Cross-species TK1 activity assays : Compare human vs. murine TK1 kinetics using recombinant enzymes .
  • Physiologically based pharmacokinetic (PBPK) modeling : Adjust for differences in plasma protein binding or renal clearance .

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